molecular formula C14H21N3OS2 B12268932 4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]thiomorpholine

4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B12268932
M. Wt: 311.5 g/mol
InChI Key: HJSPPQLAEUBUPF-UHFFFAOYSA-N
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Description

4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be formed by cyclization of appropriate precursors such as 1,5-diaminopentane under basic conditions.

    Coupling Reaction: The thiazole and piperidine rings are coupled using a carbonylation reaction, often involving reagents like phosgene or triphosgene.

    Thiomorpholine Ring Formation: The final step involves the formation of the thiomorpholine ring through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate halide precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]thiomorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The thiazole ring is known to interact with metal ions, which can play a role in its biological activity. The piperidine and thiomorpholine rings contribute to the compound’s overall stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]piperazine: Similar structure but with a piperazine ring instead of a thiomorpholine ring.

Uniqueness

4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in unique interactions, making this compound particularly interesting for research in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H21N3OS2

Molecular Weight

311.5 g/mol

IUPAC Name

[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C14H21N3OS2/c1-11-9-15-14(20-11)17-4-2-3-12(10-17)13(18)16-5-7-19-8-6-16/h9,12H,2-8,10H2,1H3

InChI Key

HJSPPQLAEUBUPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCCC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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